molecular formula C15H12ClFN2O2S B6592365 3-Chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide CAS No. 1956355-11-5

3-Chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide

Cat. No. B6592365
M. Wt: 338.8 g/mol
InChI Key: BAMZQEIJYUXQNI-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide is a compound that contains an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

Indole derivatives have been synthesized by researchers for screening different pharmacological activities . For example, benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities . The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive -electrons delocalization .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Scientific Research Applications

Antimicrobial and Anticancer Properties

A diverse range of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives has been synthesized and examined for their in vitro antimicrobial and anticancer activities. Compounds within this class have demonstrated significant efficacy against various microbial strains and cancer cell lines, outperforming some standard drugs. Their antimicrobial activity has been particularly influenced by lipophilic and topological parameters, as indicated by QSAR studies (Kumar et al., 2014).

Antitumor and Anti-HIV Activities

Antitumor Activities

Novel derivatives of 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide have been synthesized and assessed for their potential as anticancer agents. Some of these compounds have shown remarkable activity against a variety of human tumor cell lines, including those associated with lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. The most notable compound demonstrated low micromolar GI50 levels, indicating significant potency (Sławiński et al., 2012).

Anti-HIV Activity

A series of 4-chloro-2-mercapto-N-(1,4,5,6-tetrahydro-1,2,4-triazin-3-yl)benzenesulfonamides were synthesized and evaluated for their in vitro anti-HIV potency. Among these, specific derivatives showed reasonable activity, highlighting their potential in anti-HIV applications (Pomarnacka, 2007).

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . Their diverse biological activities have created interest among researchers to synthesize a variety of indole derivatives . Future research could focus on the synthesis of new derivatives and their potential applications in various therapeutic areas.

properties

IUPAC Name

3-chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2S/c1-9-6-10-7-11(2-5-15(10)18-9)19-22(20,21)12-3-4-14(17)13(16)8-12/h2-8,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMZQEIJYUXQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide

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